Ethyl 1H-imidazole-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICRPEGTQDSFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172780 | |
| Record name | Ethyl 1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19213-72-0 | |
| Record name | 1H-Imidazole-1-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19213-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 1H-imidazole-1-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213720 | |
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| Record name | 19213-72-0 | |
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| Record name | Ethyl 1H-imidazole-1-carboxylate | |
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| Record name | Ethyl 1H-imidazole-1-carboxylate | |
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| Record name | ETHYL 1H-IMIDAZOLE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Reaction Mechanisms and Chemical Transformations Involving Ethyl 1h Imidazole 1 Carboxylate
Role as a Carbonylating Agent
Ethyl 1H-imidazole-1-carboxylate (EImC) serves as an effective carbonylating agent, providing a stable and manageable source for the introduction of a carbonyl group into various molecules. This reactivity stems from the activation of the carbonyl carbon by the imidazole (B134444) leaving group.
A significant application of this compound is in the synthesis of 1,2,4-oxadiazol-5(4H)-ones through the carbonylative cyclization of amidoximes. nih.gov This reaction provides an efficient pathway to construct this important heterocyclic scaffold, which is a key component in many medicinally important compounds. nih.gov
The process involves the reaction of an amidoxime (B1450833) with this compound. The reaction typically proceeds by nucleophilic attack of the amidoxime on the electrophilic carbonyl carbon of EImC, followed by an intramolecular cyclization with the elimination of imidazole and ethanol (B145695) to form the final 1,2,4-oxadiazol-5(4H)-one product. nih.gov Studies have shown that this method is effective for a variety of substituted amidoximes, leading to high yields of the corresponding heterocyclic products. nih.gov For instance, the reaction of benzamidoxime (B57231) with EImC in the presence of a suitable base and solvent system leads to the formation of 3-phenyl-1,2,4-oxadiazol-5(4H)-one. nih.gov
Table 1: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using this compound nih.gov
| Amidoxime Reactant | Product | Yield (%) |
|---|---|---|
| Benzamidoxime | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | 90 |
| 4-Methylbenzamidoxime | 3-(p-Tolyl)-1,2,4-oxadiazol-5(4H)-one | 92 |
| 4-Chlorobenzamidoxime | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one | 95 |
| 4-Fluorobenzamidoxime | 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one | 96 |
Data sourced from a study on the use of EImC as a novel carbonylation agent. nih.gov
The use of this compound as a carbonylating agent offers several distinct advantages over other traditional reagents like phosgene (B1210022), triphosgene (B27547), or chloroformates. nih.gov
Ease of Handling: EImC is a stable, non-volatile liquid, which makes it significantly easier and safer to handle compared to gaseous and highly toxic phosgene or moisture-sensitive reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govnih.gov
Compatibility with Acid-Sensitive Substrates: The reaction conditions are generally mild, and a key advantage is that the byproduct of the carbonylation reaction is imidazole. nih.gov This is a neutral molecule, in contrast to reactions with chloroformates which generate hydrochloric acid (HCl). The absence of a strong acid byproduct makes EImC highly compatible with substrates that are sensitive to acid-catalyzed degradation or side reactions. nih.gov
High Yields and Clean Reactions: The method provides high yields of the desired products with simple workup procedures, as the primary byproduct, imidazole, is typically easy to remove. nih.gov
Nucleophilic Reactivity of the Imidazole Nitrogen
In this compound, the nitrogen atom at position 1 (N-1) is part of a carbamate (B1207046) linkage and is acylated. This N-acylation has a profound effect on the electronic properties of the imidazole ring. nih.gov The ethoxycarbonyl group is strongly electron-withdrawing, which significantly reduces the electron density of the entire imidazole ring system.
Consequently, the lone pair of electrons on the nitrogen atom at position 3 (N-3) is much less available for donation. This deactivation means that N-3 is not significantly nucleophilic and does not readily participate in reactions with electrophiles under normal conditions. nih.govbeilstein-journals.org Its basicity is also greatly reduced compared to imidazole itself. Any reaction with a strong electrophile would be much more likely to occur at the carbonyl oxygen of the ester group.
Esterification and Hydrolysis Reactions
This compound contains two ester-like functionalities: the ethyl ester and the N-carbamoyl group. The most significant reaction in this class is the hydrolysis of the N-C(O) bond.
N-acyl imidazoles are known to be much more susceptible to hydrolysis than typical acyclic amides. nih.govnih.gov This enhanced reactivity is due to the nature of the imidazole leaving group. The hydrolysis of the N-ethoxycarbonyl group regenerates the imidazole ring, releasing ethanol and carbon dioxide. This reaction is fundamental to its role as a carbonylating agent, as the transfer of the carbonyl group is facilitated by the departure of the stable imidazole molecule. nih.gov
The hydrolysis can be catalyzed by both acid and base. Under aqueous conditions, the compound will slowly hydrolyze, a process that can be accelerated by changes in pH. This lability is a key feature of its chemical reactivity, allowing it to act as an efficient acyl transfer agent. nih.govnih.gov
Cycloaddition Reactions and Heterocyclization
While not a widely documented reaction for this specific molecule, the electronic properties of this compound suggest its potential participation in cycloaddition reactions, particularly as a dipolarophile.
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. beilstein-journals.orgmdpi.com The reaction occurs between a 1,3-dipole (a molecule with a three-atom, four-electron pi system) and a dipolarophile (typically an alkene or alkyne). mdpi.com
For this compound to participate as a dipolarophile, its C4=C5 double bond would react with a 1,3-dipole. The rate of these reactions is highly dependent on the electronic nature of the components. nih.gov The reaction is generally fastest between an electron-rich 1,3-dipole and an electron-poor dipolarophile. mdpi.comnih.gov
The presence of the strongly electron-withdrawing N-ethoxycarbonyl group at N-1 reduces the electron density of the imidazole ring, making the C4=C5 double bond electron-deficient. This electronic characteristic, in theory, makes it a suitable candidate to react as a dipolarophile with electron-rich 1,3-dipoles such as azomethine ylides or nitrile oxides. Such a reaction would lead to the formation of a new fused heterocyclic system. However, specific examples of this compound undergoing this type of transformation are not prominently featured in the surveyed literature, and this reactivity remains a theoretical possibility based on established chemical principles.
Formation of Fused Benzimidazole (B57391) Systems
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its fusion with other heterocyclic rings often enhances pharmacological activity. nih.govnih.gov this compound serves as an effective carbonylating agent, enabling the synthesis of fused benzimidazole systems such as benzimidazolones.
In a reaction analogous to the formation of benzoxazolones from 2-aminophenols, this compound can react with ortho-phenylenediamine derivatives. The proposed mechanism involves the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto the electrophilic carbonyl carbon of the ethyl carboxylate group. This is followed by the elimination of ethanol and subsequent intramolecular cyclization, with the loss of the imidazole byproduct, to yield the stable benzimidazolone ring system. This method provides a valuable route to these fused heterocycles, which are integral components of various biologically active compounds. nih.gov
Furthermore, complex benzimidazole derivatives are synthesized using multi-step pathways where an imidazole moiety is incorporated into a larger structure that subsequently cyclizes to form the fused ring. For example, the synthesis of Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate is achieved by refluxing Ethyl 4-(3-(1H-imidazol-1-yl)propylamino)-3-aminobenzoate with a sodium metabisulfite (B1197395) adduct of chlorobenzaldehyde in DMF. nih.gov This demonstrates the role of imidazole-containing precursors in constructing elaborate fused systems.
Desulfurization Reactions in Imidazole Synthesis
The synthesis of the imidazole core can be effectively achieved through the desulfurization of precursor molecules, specifically imidazole-2-thiones (2-mercapto-imidazoles). nih.gov This transformation is a key step in various synthetic routes, offering an alternative to methods that might employ harsher conditions or less accessible starting materials. nih.govworktribe.com
The desulfurization process can proceed through either oxidative or reductive pathways. nih.gov Oxidative methods often utilize reagents like peroxides or in-situ generated nitrosonium agents to facilitate the removal of sulfur. nih.gov Anodic oxidation represents a modern electrochemical approach to this transformation. nih.govorganic-chemistry.org For instance, a bromide-mediated electrochemical desulfurization in an undivided cell with carbon electrodes has proven effective for converting 2-mercapto-imidazoles into their corresponding imidazoles with high yields. nih.gov Reductive methods, on the other hand, have traditionally relied on reagents like Raney nickel. nih.gov
While this compound is a significant imidazole derivative, its direct participation in the desulfurization step itself is not typically documented. The synthesis is generally sequential: a thioimidazole is first synthesized and then desulfurized to yield the core imidazole ring. This imidazole can then be further functionalized, for example, by N-acylation to introduce a group like the ethoxycarbonyl moiety, though specific literature detailing this direct sequence is scarce.
Modulation of Enzymatic Activity and Biochemical Pathways
This compound is a valuable precursor for the synthesis of compounds that can modulate the activity of various enzymes and biochemical pathways. The imidazole nucleus itself is a key feature in many biologically active molecules, known to interact with enzymes and receptors through various non-covalent interactions. mdpi.comsemanticscholar.org
A significant application of this compound is in the synthesis of 1,2,4-oxadiazol-5(4H)-ones. tsijournals.com These heterocycles are recognized as important pharmacophores and carboxylic acid bio-isosteres. tsijournals.com Research has shown that 1,2,4-oxadiazol-5(4H)-ones synthesized using this compound as a carbonylating agent exhibit a range of biological activities, including acting as COX-2 inhibitors and modulators of glutamate (B1630785) receptors (GluR). tsijournals.com
Furthermore, a study evaluating the anti-mycobacterial activity of these synthesized 1,2,4-oxadiazol-5(4H)-ones against Mycobacterium tuberculosis identified several potent compounds. tsijournals.com The findings from this research are summarized in the table below, highlighting the minimum inhibitory concentration (MIC) of the most active derivatives.
| Compound | Substituent (R) | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|---|
| 4e | 4-Fluorophenyl | 6.25 | Ciprofloxacin (B1669076): 6.25 Ethambutol: 12.5 |
| 4h | 2-Nitrophenyl | 6.25 | |
| 4i | 2-Chlorophenyl | 12.5 |
Data sourced from a study on the anti-mycobacterial activity of 1,2,4-oxadiazol-5(4H)-ones synthesized from this compound. tsijournals.com
The imidazole core is also fundamental to the activity of inhibitors for other enzymes, such as carbonic anhydrase, which is a target for antiglaucoma and antitumor agents. semanticscholar.org The ability of the imidazole nitrogen atoms to coordinate with metal ions is crucial for the inhibition of metalloenzymes.
Interaction with Metal Ions and Ligand Formation
The imidazole ring, the core structural component of this compound, is a highly effective ligand in coordination chemistry. wikipedia.orgrsc.org This is due to the presence of two nitrogen atoms, with the imine nitrogen (at position 3) acting as a potent sigma-donor, readily coordinating with a wide array of metal ions. wikipedia.org This interaction is fundamental to the function of many metalloproteins and enzymes in biological systems. wikipedia.orguga.edu
Imidazole-metal complexes are ubiquitous in biology. For example, the side chain of the amino acid histidine, which contains an imidazole ring, is a common binding site for metal cofactors in proteins such as myoglobin (B1173299) (iron), carbonic anhydrase (zinc), and superoxide (B77818) dismutase (copper). wikipedia.org
In synthetic chemistry, imidazole derivatives are used to create coordination compounds and metal-organic frameworks (MOFs). rsc.orgazjournalbar.com For instance, novel zinc(II) coordination compounds with imidazole and 2-methylimidazole, such as [ZnX₂(Im)₂] (where X is a halide), have been synthesized and characterized, demonstrating a distorted tetrahedral coordination geometry around the zinc center. nih.gov While the N-ethoxycarbonyl group in this compound influences the electronic properties of the ring, the fundamental ability to act as a ligand through the N-3 nitrogen remains. These coordination compounds have applications in catalysis and materials science. azjournalbar.com
Reaction Optimization Studies (e.g., solvent effects, base effects)
The efficiency of chemical transformations involving this compound is often highly dependent on reaction conditions such as the choice of solvent and base. Optimization studies are therefore crucial to maximize product yields and reaction rates.
A notable example is the synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one from the reaction of benzamidoxime with this compound. A study systematically investigated the impact of different bases and solvents on the reaction yield. The results demonstrated that the combination of potassium carbonate (K₂CO₃) as the base and tetrahydrofuran (B95107) (THF) as the solvent at a temperature of 80°C provided the highest yield.
The detailed findings of this optimization study are presented in the interactive table below.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | THF | RT | Trace |
| 2 | K₂CO₃ | THF | 80 | 94 |
| 3 | Na₂CO₃ | THF | 80 | 72 |
| 4 | Cs₂CO₃ | THF | 80 | 85 |
| 5 | DBU | THF | 80 | 65 |
| 6 | K₂CO₃ | DMF | 80 | 88 |
| 7 | K₂CO₃ | Toluene | 80 | 78 |
This table summarizes the results of a study optimizing the synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one using this compound, showing the significant influence of base and solvent choice on the reaction yield. tsijournals.com
This systematic approach highlights that for this specific carbonylative cyclization, a moderately strong inorganic base in a polar aprotic solvent like THF is superior to either stronger organic bases like DBU or other solvents like DMF and Toluene. tsijournals.com
Medicinal Chemistry and Biological Activity Studies
General Biological Activities of Imidazole (B134444) Derivatives
Derivatives of imidazole are known to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov
The imidazole scaffold is a fundamental component of many antimicrobial agents. dtic.mil Its derivatives have demonstrated efficacy against a variety of pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net
Antibacterial: Imidazole-containing compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria. google.com Their mechanisms of action can include the disruption of the bacterial cell wall, interference with DNA replication, or inhibition of protein synthesis. nih.gov For instance, certain novel imidazole derivatives have shown inhibitory activity against strains like Staphylococcus aureus and Escherichia coli. google.comnih.gov
Antifungal: The antifungal activity of imidazoles is well-established, with compounds like clotrimazole (B1669251) and ketoconazole (B1673606) being widely recognized. nih.gov These agents typically function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Antiviral: Certain imidazole derivatives have also been investigated for their antiviral potential. researchgate.net For example, some compounds have been explored for activity against the Hepatitis C Virus (HCV). nih.gov
| Compound Type | Target Organism | Activity/Finding | Source |
|---|---|---|---|
| Novel Synthesized Imidazole Derivatives (HL1, HL2) | Gram-positive and Gram-negative bacteria | Both compounds demonstrated antimicrobial activities against tested bacterial strains. | nih.gov |
| Nitroimidazole Derivatives | Gram-negative and Gram-positive bacteria, Protozoa | Act as prodrugs, converted to radical anions that damage DNA. | youtube.com |
| Quinolone/imidazole hybrids | P. aeruginosa (Gram-negative) | Compound 93i showed potent activity with a MIC value of 460 nM. | youtube.com |
| Metronidazole/1,2,3-triazole conjugates | E. coli, P. aeruginosa | Compound 38a exhibited IC50 values of 360 nM and 710 nM, respectively. | youtube.com |
Imidazole derivatives have been explored as a source of new anti-inflammatory agents. dtic.mil Their mechanism can involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or p38 MAP kinase. sigmaaldrich.combldpharm.com Studies have shown that certain substituted imidazoles can significantly reduce inflammation in models like the carrageenan-induced rat paw edema test. nih.gov For example, derivatives such as 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole have demonstrated noteworthy anti-inflammatory effects. nih.gov
| Compound | Assay | Activity | Source |
|---|---|---|---|
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Carrageenan-induced rat paw edema | 58.02% inhibition | nih.gov |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Carrageenan-induced rat paw edema | 56.17% inhibition | nih.gov |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP kinase inhibitory activity | IC50: 403.57 ± 6.35 nM | bldpharm.com |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | Standard reference drug for activity comparison. | nih.gov |
The imidazole ring is a structural feature in several clinically used anticancer drugs, such as dacarbazine (B1669748) and nilotinib. epa.govnih.gov The anticancer activity of imidazole derivatives is often attributed to their ability to inhibit various biological targets crucial for cancer cell proliferation and survival, including kinases, tubulin polymerization, and topoisomerases. epa.govnih.govyoutube.com For instance, imidazole-based N-phenylbenzamide derivatives have shown cytotoxic potential against lung, cervical, and breast cancer cell lines. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 µM | nih.gov |
| HeLa (Cervical) | 9.3 µM | nih.gov | |
| MCF-7 (Breast) | 8.9 µM | nih.gov | |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (Colorectal) | 27.42 nM | epa.gov |
| HCT116 (Colorectal) | 23.12 nM | epa.gov | |
| Caco-2 (Colorectal) | 33.14 nM | epa.gov | |
| 2-phenyl benzimidazole (B57391) derivative (35) | MCF-7 (Breast) | 3.37 µM | epa.gov |
Specific Biological Activities of Ethyl 1H-imidazole-1-carboxylate Derivatives
This compound is a valuable reagent in organic synthesis, used to introduce a carbonyl group and facilitate the creation of more complex heterocyclic systems. This reactivity has been harnessed to produce novel compounds with specific biological activities.
Tuberculosis remains a significant global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Imidazole-containing compounds have emerged as a promising area of research for anti-tubercular drugs.
In one study, this compound (EImC) was employed as a novel and efficient carbonylating agent for the synthesis of a series of 1,2,4-oxadiazol-5(4H)-one derivatives from corresponding amidoximes. These synthesized compounds were then screened for their in vitro anti-mycobacterial activity against M. tuberculosis H37Rv. Several of the resulting derivatives were identified as lead molecules with promising activity.
| Compound Synthesized using EImC | Structure (Substituent on Phenyl Ring) | In-vitro Activity vs M. tuberculosis (% Inhibition at 6.25 µg/mL) | Source |
|---|---|---|---|
| 4a | 4-Chloro | 99% | |
| 4b | 4-Bromo | 99% | |
| 4c | 4-Nitro | 99% | |
| 4e | 4-Methoxy | 99% | |
| 4f | 4-Methyl | 98% | |
| 4h | 2,4-Dichloro | 99% | |
| 4i | 3,4-Dimethoxy | 99% |
Estrogen receptors (ERs) are key targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. nih.gov Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as either agonists or antagonists of ERs depending on the tissue type. bldpharm.com The imidazole scaffold has been identified as a suitable heterocyclic motif for the development of novel SERMs. google.com
Research into 1,2,4-triaryl-1H-imidazoles has identified compounds with significant estrogen receptor activity. A structure-activity relationship study revealed that the introduction of an ethyl group at the C5 position of the imidazole ring could enhance hormonal activity. Specifically, 5-ethyl-1,2,4-tris(4-hydroxyphenyl)-1H-imidazole was identified as a highly active compound in activating gene transcription in ER-positive breast cancer cells. nih.govnih.gov This highlights the potential for developing ethyl-substituted imidazole derivatives as modulators of the estrogen receptor. nih.govnih.gov
| Compound | Target/Assay | Key Finding | Source |
|---|---|---|---|
| 5-Ethyl-1,2,4-tris(4-hydroxyphenyl)-1H-imidazole (9) | Estrogen Receptor α (ERα) gene activation in MCF-7-2a cells | Identified as the most active compound in the series for transcriptional activation. | nih.gov |
| 1,2,4-tris(4-hydroxyphenyl)-1H-imidazole (1) | Estrogen Receptor α (ERα) gene activation | Alkyl groups (like ethyl) at the C5 position increased transactivation. | nih.gov |
| Clotrimazole / Fenticonazole (Imidazole Antifungals) | ERα expressing breast cancer cells | Identified as bioactive compounds against ERα positive cells, reducing ERα protein levels. | nih.gov |
Cyclooxygenase Inhibition
Derivatives of the 1H-imidazole scaffold have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. Research has shown that certain substituted 1H-imidazoles can exhibit significant inhibitory effects on these enzymes.
For instance, a study on 1,2,4-tris(4-hydroxyphenyl)-1H-imidazoles revealed that the introduction of an ethyl group at the C5 position of the imidazole ring, along with other substitutions, resulted in compounds with strong inhibitory effects on cyclooxygenase enzymes. nih.gov Specifically, compounds with an o-chlorine substituent in the phenolic rings at C2 and C4 demonstrated notable antiproliferative effects against human breast cancer cell lines, suggesting that their mode of action may involve interference with the arachidonic acid cascade, which is modulated by COX enzymes. nih.gov
While direct studies on the cyclooxygenase inhibition of the parent compound, this compound, are not extensively documented in the reviewed literature, the activity of its more complex derivatives underscores the potential of the imidazole core as a scaffold for designing novel COX inhibitors. The data from these studies highlight the importance of specific substitution patterns on the imidazole ring for achieving potent biological activity.
Table 1: Cyclooxygenase Inhibitory Activity of Selected Imidazole Derivatives
| Compound ID | Imidazole Substitution Pattern | Target Enzyme(s) | Observed Effect | Reference |
|---|---|---|---|---|
| 7a | 1,2,4-tris(4-hydroxyphenyl)-5-ethyl-1H-imidazole | Estrogen Receptor, Cyclooxygenase | Hormonal activity in MCF-7-2a cells, COX inhibition | nih.gov |
| 7b/7c | 1,2,4-tris(4-hydroxyphenyl)-5-ethyl-1H-imidazole with o-chlorine substituents | Cyclooxygenase, Breast Cancer Cell Lines | Strong inhibitory effects on COX, antiproliferative effects | nih.gov |
Modulation of Enzyme Activity
The imidazole scaffold is a versatile platform for developing modulators of various enzyme activities beyond cyclooxygenase. Derivatives have been shown to interact with and inhibit other classes of enzymes, such as kinases.
A notable example is the discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.gov The synthesis of these inhibitors involved a multi-step process starting from a diester imidazole intermediate, highlighting the utility of carboxy-functionalized imidazoles in generating libraries of potential enzyme inhibitors. The resulting imidazole carboxamides demonstrated high biochemical potency, with IC50 values in the nanomolar range against TAK1. nih.gov This study revealed a distinct binding mode for these inhibitors within the kinase domain, which was elucidated through X-ray crystallography. nih.gov
Furthermore, derivatives of benzimidazole, a related heterocyclic structure, have been identified as dual inhibitors of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), two enzymes involved in the biosynthesis of inflammatory mediators. nih.gov Structure-activity relationship studies of these compounds revealed that modifications to the imidazole core significantly impacted their inhibitory potency against each enzyme. nih.gov
These findings collectively demonstrate that the imidazole nucleus, which can be accessed through precursors like this compound, is a privileged structure for the development of potent and selective enzyme inhibitors with therapeutic potential in inflammatory diseases and cancer.
Table 2: Modulation of Enzyme Activity by Imidazole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2,4-1H-imidazole carboxamides | Transforming growth factor β-activated kinase 1 (TAK1) | Potent and selective inhibition with a distinct binding mode. | nih.gov |
Potential as Ligands in Biochemical Pathways
The imidazole ring and its derivatives are well-known for their ability to act as ligands, coordinating with metal ions in metalloproteins or interacting with the active sites of various enzymes. The unique electronic properties of the imidazole ring allow it to participate in a range of non-covalent interactions, making it a valuable feature in the design of targeted therapies.
One significant area of research has been the development of imidazole-based inhibitors of HIV-1 integrase. A study focused on the design and synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides as inhibitors of the interaction between the host protein LEDGF/p75 and HIV-1 integrase. nih.gov These compounds were synthesized from ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediates. The rationale behind this approach was to create molecules that could effectively bind to the dimer interface pocket of HIV-1 integrase, thereby disrupting a critical step in the viral replication cycle. nih.gov
In another context, substituted 1H-imidazoles have been evaluated as ligands for the estrogen receptor. nih.gov The introduction of specific substituents onto the imidazole core allowed for the modulation of activity at this key receptor in hormone-dependent cancers. This highlights the potential of the imidazole scaffold to serve as a platform for developing ligands that can target nuclear hormone receptors.
The ability of the imidazole moiety to form hydrogen bonds is also a critical factor in its function as a ligand. The supramolecular structures of various ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been shown to be influenced by a network of hydrogen bonds, which can dictate their packing in the solid state and their potential interactions with biological targets. st-andrews.ac.uk
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For imidazole derivatives, SAR studies have provided valuable insights into the structural features required for potent and selective interactions with various biological targets.
In the context of cyclooxygenase inhibition and estrogen receptor binding, a clear SAR was observed for a series of 1,2,4-tris(4-hydroxyphenyl)-1H-imidazoles. nih.gov The study demonstrated that the introduction of an ethyl group at the C5 position of the imidazole ring was a key determinant of hormonal activity in estrogen receptor-positive breast cancer cells. Furthermore, the addition of chloro substituents on the phenyl rings enhanced the antiproliferative and COX-inhibitory effects, indicating that both the substitution on the imidazole core and the peripheral phenyl rings are critical for activity. nih.gov
Similarly, for the 2,4-1H-imidazole carboxamide inhibitors of TAK1, SAR studies guided the optimization of the initial hits. nih.gov Key substitutions at the pyrrolidine (B122466) amide and the glycine (B1666218) moiety, which were attached to the imidazole core, led to a significant increase in biochemical potency. This highlights the modular nature of the imidazole scaffold, allowing for systematic modifications to fine-tune biological activity.
In a different study focusing on benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles as alpha-adrenergic receptor agonists, the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings was found to play a critical role in maintaining potent alpha-2 adrenoceptor activity and high selectivity over the alpha-1 subtype. nih.gov This underscores the importance of the spatial arrangement and electronic properties of substituents around the imidazole core.
Table 3: Key SAR Findings for Imidazole Derivatives
| Compound Series | Biological Target | Key SAR Findings | Reference |
|---|---|---|---|
| 1,2,4-tris(4-hydroxyphenyl)-1H-imidazoles | Estrogen Receptor / Cyclooxygenase | C5-ethyl group crucial for hormonal activity; chloro-substituents enhance antiproliferative and COX-inhibitory effects. | nih.gov |
| 2,4-1H-imidazole carboxamides | TAK1 | Substitutions at the pyrrolidine amide and glycine moieties significantly increase biochemical potency. | nih.gov |
Pharmacological Evaluation Methodologies
The pharmacological evaluation of imidazole derivatives involves a range of in vitro and cell-based assays to determine their biological activity and mechanism of action. For compounds targeting cyclooxygenase, in vitro enzyme inhibition assays are commonly employed. nih.gov These assays measure the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of IC50 values and selectivity.
For enzyme inhibitors like the TAK1-targeting imidazole carboxamides, biochemical kinase inhibition assays are utilized. nih.gov The LanthaScreen™ assay, for example, is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be used to measure kinase activity in a high-throughput format. To assess selectivity, compounds are often screened against a panel of other kinases. nih.gov
Cell-based assays are also essential for evaluating the pharmacological effects of these compounds in a more biologically relevant context. For instance, the antiproliferative effects of the COX-inhibiting imidazoles were assessed using human breast cancer cell lines such as MCF-7 and MDA-MB 231. nih.gov The hormonal activity of these compounds was evaluated in estrogen receptor-positive MCF-7-2a cells. nih.gov
For potential anti-mycobacterial agents derived from this compound, their activity is screened against Mycobacterium tuberculosis. tsijournals.com This typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Development of Novel Therapeutic Agents and Radiotracers
This compound has proven to be a valuable reagent in the synthesis of novel therapeutic agents. A key application is its use as a carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from corresponding amidoximes. tsijournals.com This method is advantageous due to its simplicity and the fact that imidazole is the only by-product. Several of the synthesized 1,2,4-oxadiazol-5(4H)-one derivatives were identified as lead molecules with promising activity against Mycobacterium tuberculosis. tsijournals.com
The imidazole scaffold is also being explored for the development of other classes of therapeutic agents. For example, ring-substituted 1H-imidazole-4-carboxylic acid derivatives have been identified as a new class of anti-tuberculosis agents. chemicalbook.comfishersci.se Additionally, the anesthetic agent etomidate, which is an ethyl 1H-imidazole-5-carboxylate derivative, underscores the therapeutic relevance of this class of compounds. wikipedia.org
While the development of radiotracers based on the this compound backbone is not extensively covered in the available literature, the general importance of the imidazole ring in radiopharmaceutical chemistry is well-established. For example, imidazole derivatives are used as ligands for radiolabeling with metallic radionuclides for imaging and therapeutic applications. The versatility of the imidazole core suggests that derivatives of this compound could be functionalized for the development of novel radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT). For instance, prop-2-yn-1-yl 1H-imidazole-1-carboxylate, a related compound, contains a terminal alkyne group that could be used for click chemistry-based radiolabeling. europa.eu
Investigation of Mechanism of Action at Molecular Level
Understanding the mechanism of action of a drug at the molecular level is crucial for its development and optimization. For imidazole derivatives, various techniques have been employed to elucidate their interactions with biological targets.
X-ray crystallography has been instrumental in revealing the binding modes of imidazole-based inhibitors. For the 2,4-1H-imidazole carboxamide inhibitors of TAK1, the crystal structure of the inhibitor-enzyme complex showed a distinct binding mode compared to other TAK1 inhibitors. nih.gov A key feature was a perpendicular orientation of a benzylamide group with respect to the hinge-binding imidazole core, along with an unusual amide flip in the kinase hinge region. nih.gov This detailed structural information is invaluable for structure-based drug design efforts.
Molecular modeling and docking studies also play a significant role in understanding the mechanism of action. For dual FLAP/sEH inhibitors based on a benzimidazole scaffold, docking studies were used to visualize the binding of the inhibitors within the active sites of the enzymes. nih.gov These studies revealed key hydrogen bonding interactions between the urea (B33335) moiety of the inhibitors and catalytic residues, as well as hydrophobic interactions within the binding pockets. nih.gov
The proposed mechanistic pathway for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters involves the initial activation of ethyl isocyanoacetate under basic conditions, followed by nucleophilic attack and subsequent cyclization. nih.gov This understanding of the reaction mechanism at a molecular level is important for the synthesis of new derivatives.
Furthermore, spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) can be used to analyze the electronic effects of molecular architecture on the imidazole ring, providing insights into how different substituents may influence the binding properties of the molecule. acs.org
Interaction with Molecular Targets, Enzymes, and Receptors
The imidazole moiety is a crucial structural component in numerous biologically active compounds, enabling a variety of interactions with biological targets. For derivatives of this compound, the imidazole ring is key to its mechanism of action, allowing it to interact with enzymes and receptors and modulate their activity. It can, for instance, act as an inhibitor by binding to the active sites of certain enzymes, thereby influencing metabolic pathways.
A significant area of research for related structures, specifically 1,5-diaryl-1H-imidazole-4-carboxylate derivatives, has been in the development of inhibitors targeting the interaction between host LEDGF/p75 and HIV-1 integrase. nih.gov In these studies, the core imidazole structure serves as a scaffold for building molecules designed to bind to the HIV-1 integrase dimer interface pocket. nih.gov The synthesis of these potential inhibitors often involves the use of ethyl isocyanoacetate in cycloaddition reactions to form the imidazole ring, highlighting the role of such carboxylate esters as key intermediates in creating compounds with specific biological targets. nih.gov
| Target Class | Specific Target Example | Role of Imidazole Moiety | Research Context |
| Enzymes | HIV-1 Integrase | Forms the core scaffold of inhibitor molecules designed to bind to the enzyme's dimer interface pocket. | Development of novel antiretroviral agents. nih.gov |
| General Receptors | Various | The nitrogen atoms in the imidazole ring can act as binding points, modulating receptor activity. | General medicinal chemistry applications. |
Coordination with Metal Ions and Hydrogen Bonding with Proteins
The imidazole ring is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. azjournalbar.comwikipedia.org The basic imine nitrogen atom (HC=N-CH) of the imidazole ring is the primary site for coordination with metal ions, acting as a pure sigma-donor ligand. wikipedia.org This interaction is fundamental to the role of imidazole derivatives in the structure of metal-organic frameworks (MOFs), where they act as linkers connecting metal ions or clusters. researchgate.net The carboxylate groups, such as the one in this compound, also have a high affinity for metal ions, and the combination of N-donors and carboxylates can lead to diverse coordination preferences. researchgate.net
In biological systems, the imidazole side chain of the amino acid histidine is a common binding site for metal ions within proteins. wikipedia.org Similarly, this compound possesses features that allow for hydrogen bonding, a critical interaction for protein-ligand binding. Based on its structure, it is computed to have three hydrogen bond acceptors and zero hydrogen bond donors. nih.gov This capacity for forming hydrogen bonds, alongside its ability to coordinate with metals, is a key factor in its utility in medicinal chemistry and the design of biologically active molecules.
| Interaction Type | Description | Key Structural Feature | Significance |
| Coordination | The imine nitrogen of the imidazole ring donates a lone pair of electrons to a metal ion, forming a coordinate bond. wikipedia.org | Imine Nitrogen (N-3) | Formation of metal-organic frameworks and metalloenzyme inhibitors. azjournalbar.comresearchgate.net |
| Hydrogen Bonding | The molecule can accept hydrogen bonds, likely at the oxygen and nitrogen atoms. nih.gov | 3 Hydrogen Bond Acceptors | Stabilizes binding within protein active sites. nih.gov |
Preclinical Research and Drug Development Considerations
This compound and its structural analogs are valuable precursors in preclinical research, particularly in the synthesis of novel therapeutic agents. Its utility is demonstrated in the development of potential inhibitors for complex biological targets. For example, derivatives such as ethyl 1,5-diaryl-1H-imidazole-4-carboxylates have been synthesized as key intermediates in the quest for new HIV-1 integrase inhibitors. nih.gov
The synthetic pathway to these more complex molecules often relies on the imidazole-4-carboxylate ester as a foundational structure. nih.gov Researchers have developed methodologies where this ester intermediate is created through cycloaddition reactions, which can then be readily converted into corresponding carboxylic acids or carbohydrazides to produce the final target compounds for biological evaluation. nih.gov This role as a versatile synthetic intermediate makes this compound and related compounds important tools in the early stages of drug discovery and development, enabling the creation of libraries of compounds for screening against various diseases. nih.gov
| Research Area | Role of this compound Derivatives | Example Intermediate | Final Target Compound Class |
| Antiviral Drug Discovery | Serves as a key building block or intermediate in multi-step syntheses. nih.gov | Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate nih.gov | 1,5-Diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides nih.gov |
| General Medicinal Chemistry | Acts as a precursor for various pharmaceuticals targeting enzyme inhibition. | N/A | Enzyme inhibitors |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of Ethyl 1H-imidazole-1-carboxylate by providing detailed information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals corresponding to the protons of the imidazole (B134444) ring and the ethyl group. Analysis of these signals, including their chemical shifts and splitting patterns, allows for the confirmation of the compound's structure. In a typical ¹H NMR spectrum, the protons on the imidazole ring appear as distinct signals in the aromatic region, while the ethyl group protons give rise to a quartet and a triplet in the aliphatic region.
¹³C NMR Spectral Analysis
Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in this compound. The spectrum displays signals for the carbonyl carbon of the carboxylate group, the carbons of the imidazole ring, and the two carbons of the ethyl group, each at a characteristic chemical shift.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. Key absorptions include a strong band for the carbonyl (C=O) stretching of the ester group, typically observed in the region of 1735-1750 cm⁻¹. Other significant peaks correspond to C-H stretching of the imidazole ring and the ethyl group, as well as C-N and C=N stretching vibrations of the imidazole ring. In the synthesis of 1,2,4-oxadiazol-5(4H)-ones where this compound is used as a carbonylating agent, the IR spectra of the products show characteristic peaks around 3511, 1735, 1629, 1479, 1262, and 953 cm⁻¹, which helps in confirming the reaction's progress and the structure of the resulting compounds. tsijournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of this compound, particularly in complex mixtures. The liquid chromatography component separates the compound from other components, while the mass spectrometer provides information on its molecular weight and fragmentation pattern, confirming its identity. For mass spectrometry compatible applications, any acids used in the mobile phase, such as phosphoric acid, are typically replaced with formic acid. sielc.comsielc.com In studies where this compound is used to synthesize other compounds, such as 1,2,4-oxadiazol-5(4H)-ones, LC-MS is employed to confirm the molecular weight of the products, with observed m/z values corresponding to the protonated molecule [MH+]. tsijournals.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity and concentration of this compound.
Reverse Phase HPLC Methods
Reverse phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid to control the pH and improve peak shape. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com For applications requiring mass spectrometry detection, phosphoric acid is substituted with a volatile acid such as formic acid. sielc.comsielc.com
A standard RP-HPLC method for this compound might utilize a C18 column with a simple mobile phase composition. The method parameters are optimized to achieve good resolution and peak shape.
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV |
| Application | Purity assessment, impurity isolation, pharmacokinetic studies |
| This table is based on a method described for the analysis of this compound. sielc.comsielc.com |
Mobile Phase Composition for HPLC
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. The composition of the mobile phase is a critical parameter for achieving optimal separation. A common mobile phase for the reverse-phase HPLC analysis of this compound consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications that are compatible with mass spectrometry (MS), phosphoric acid is typically replaced with formic acid. sielc.com This liquid chromatography method is versatile and can be scaled for preparative separation to isolate impurities. sielc.com
| Component | Function |
| Acetonitrile | Organic modifier |
| Water | Aqueous component |
| Phosphoric Acid | pH modifier |
| Formic Acid | pH modifier (MS-compatible) |
UPLC Applications for Fast Analysis
For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) applications are available. These methods utilize columns with smaller particle sizes, such as 3 µm, to achieve faster separation times while maintaining high resolution. sielc.com This makes UPLC a suitable technique for high-throughput screening and pharmacokinetic studies involving this compound. sielc.com
X-ray Crystallography for Structural Elucidation
Mass Spectrometry Techniques
Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of this compound. A predicted collision cross-section (CCS) for the protonated molecule [M+H]⁺ is available from computational models.
| Property | Value |
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| Predicted Collision Cross Section ([M+H]⁺) | 127 Ų |
Data from PubChem CID 87963 nih.gov
UV-Visible Spectroscopy in Related Imidazole Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Studies on various imidazole derivatives show characteristic absorption peaks. For example, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.comresearchgate.net Other imidazole derivatives, such as imidazole-2-carbaldehyde, exhibit absorption bands at approximately 215 nm and a maximum absorption peak around 280 nm. mdpi.comresearchgate.net A series of D-π-A type imidazole derivatives have been shown to have high energy bands at about 290 nm and low energy bands around 380 nm. nih.gov The specific UV-Visible absorption spectrum for this compound would be expected to fall within the general range observed for substituted imidazoles.
Theoretical and Computational Studies
Molecular Modeling and Docking Studies
Currently, there is a limited amount of published research specifically detailing molecular modeling and docking studies for Ethyl 1H-imidazole-1-carboxylate. However, the broader class of imidazole-containing compounds is a frequent subject of such investigations due to their prevalence in biologically active molecules.
Computational Chemistry for Reaction Mechanisms
Computational chemistry provides significant insights into the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate its reactivity, particularly its role as a carbonylating agent. tsijournals.com
This compound is recognized as an effective and manageable reagent for the carbonylation of amidoximes to synthesize 1,2,4-oxadiazol-5(4H)-ones. tsijournals.com The reaction mechanism, from a computational perspective, would involve the nucleophilic attack of the amidoxime (B1450833) on the electrophilic carbonyl carbon of the ethyl imidazole-1-carboxylate. This would be followed by a cyclization and elimination of imidazole (B134444). DFT calculations on similar acylation reactions involving N-acylimidazoles have shown that the stability of the imidazole leaving group is a significant driving force for these reactions. researchgate.net
General reaction mechanisms involving imidazole derivatives often include:
Nucleophilic Substitution: The ethyl group can be subject to attack by nucleophiles, leading to the displacement of the imidazole ring. nih.gov
Protonation and Deprotonation: The nitrogen atoms of the imidazole ring can be protonated or deprotonated, which influences the molecule's reactivity and catalytic activity. nih.gov
Quantum chemical calculations, such as DFT, are instrumental in mapping the potential energy surface of these reactions, identifying transition states, and calculating activation energies, thereby providing a detailed, step-by-step understanding of the reaction pathway. nih.govresearchgate.net
Prediction of Molecular Properties (e.g., XLogP3)
A variety of molecular properties for this compound can be predicted using computational methods. These properties are crucial for assessing the compound's potential behavior in chemical and biological systems. The data is often derived from quantitative structure-activity relationship (QSAR) models and other computational algorithms. arxiv.orgsimulations-plus.com
One of the most commonly predicted properties is the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity. The XLogP3 value for this compound is predicted to be 0.4, suggesting it has a relatively balanced solubility profile. nih.gov Other computed properties provide further insights into its physicochemical characteristics. nih.govsigmaaldrich.comsigmaaldrich.com
Below is a table of computationally predicted molecular properties for this compound.
| Property | Predicted Value | Reference |
| Molecular Formula | C6H8N2O2 | nih.gov |
| Molecular Weight | 140.14 g/mol | nih.gov |
| XLogP3 | 0.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 140.058577502 Da | nih.gov |
| Monoisotopic Mass | 140.058577502 Da | nih.gov |
| Topological Polar Surface Area | 44.1 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 127 | nih.gov |
| Isotope Atom Count | 0 | nih.gov |
| Defined Atom Stereocenter Count | 0 | nih.gov |
| Undefined Atom Stereocenter Count | 0 | nih.gov |
| Defined Bond Stereocenter Count | 0 | nih.gov |
| Undefined Bond Stereocenter Count | 0 | nih.gov |
| Covalently-Bonded Unit Count | 1 | nih.gov |
| Compound Is Canonicalized | Yes | nih.gov |
These predicted properties are valuable in the early stages of research for filtering and prioritizing compounds for further experimental investigation.
Environmental and Safety Considerations in Research Settings
Safe Handling and Storage Protocols in Research
Proper handling and storage of Ethyl 1H-imidazole-1-carboxylate are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound. When handling this chemical, it is imperative to avoid all personal contact, including inhalation of any dust or vapors. apolloscientific.co.uk Engineering controls, such as working in a well-ventilated area or under a fume hood, should be utilized to minimize exposure. iolitec.de Personal protective equipment (PPE) is a mandatory requirement. This includes wearing protective gloves, safety goggles or glasses, and a lab coat. apolloscientific.co.ukechemi.com In situations where dust may be generated, a dust respirator should also be used. apolloscientific.co.uk It is also good practice to prevent the concentration of the chemical in low-lying areas and to avoid entering confined spaces without first checking the atmosphere. apolloscientific.co.uk
During handling, all sources of ignition should be eliminated, and measures should be taken to prevent the buildup of electrostatic charge. iolitec.de Eating, drinking, and smoking are strictly prohibited in areas where the compound is being handled. apolloscientific.co.uk After handling, it is essential to wash hands and any exposed skin thoroughly with soap and water. apolloscientific.co.uk Contaminated work clothes should be laundered separately from other clothing before reuse. apolloscientific.co.uk
For storage, this compound should be kept in its original, tightly sealed container in a cool, dry, and well-ventilated area. apolloscientific.co.uksigmaaldrich.comfishersci.com The storage temperature should ideally be between 2-8°C. sigmaaldrich.com It is important to protect the containers from physical damage and to check them regularly for any leaks. apolloscientific.co.uk The compound should be stored away from incompatible materials, such as strong oxidizing agents, and foodstuffs. apolloscientific.co.ukfishersci.com Some sources also recommend storing the compound under an inert gas. iolitec.de Opened containers must be carefully resealed and stored upright to prevent any leakage. iolitec.de
In the event of a spill, immediate cleanup is necessary. For dry spills, use procedures that avoid generating dust, such as sweeping or vacuuming the material into a clean, dry, and labeled container for disposal. apolloscientific.co.uk For wet spills, the material should be shoveled or vacuumed up and placed in a suitable container. apolloscientific.co.uk The spill area should then be washed down with a large amount of water, ensuring that the runoff does not enter drains or waterways. apolloscientific.co.uk If contamination of drains or waterways does occur, emergency services should be notified immediately. apolloscientific.co.uk
Hazard Classification and Statements (e.g., GHS)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, there appears to be some variation in its GHS classification across different sources.
One source reports that the compound is not classified as hazardous according to GHS criteria. nih.gov However, other sources provide specific hazard classifications. For a related compound, ethyl 1H-imidazole-2-carboxylate, the following GHS hazard statements are listed:
H315: Causes skin irritation. nih.gov
H319: Causes serious eye irritation. nih.gov
H335: May cause respiratory irritation. nih.gov
The corresponding precautionary statements advise on prevention, response, storage, and disposal. nih.gov For instance, P280 recommends wearing protective gloves, clothing, eye, and face protection. apolloscientific.co.uk In case of eye contact (P305+P351+P338), it is advised to rinse cautiously with water for several minutes and to remove contact lenses if present and easy to do so. apolloscientific.co.uk
Another related compound, 1-Ethyl-1H-imidazole, is classified with the following hazard statements:
H302: Harmful if swallowed. merckmillipore.commerckmillipore.com
H315: Causes skin irritation. merckmillipore.commerckmillipore.com
H318: Causes serious eye damage. merckmillipore.commerckmillipore.com
H412: Harmful to aquatic life with long lasting effects. merckmillipore.commerckmillipore.com
Given the differing information, it is crucial for researchers to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact batch of this compound they are using to ensure they have the most accurate and up-to-date hazard information.
Below is an interactive data table summarizing the GHS hazard information found for related compounds.
Waste Management in Synthetic Procedures
Proper waste management is a critical component of laboratory safety and environmental responsibility. For synthetic procedures involving this compound, all waste materials should be handled and disposed of as hazardous waste. iolitec.debiosynth.com This includes any unused product, contaminated materials, and reaction byproducts.
Waste should be collected in suitable, closed, and clearly labeled containers. apolloscientific.co.ukiolitec.de It is important to avoid mixing incompatible waste streams. For organic reagents that are relatively unreactive, they should be collected in a designated container (often referred to as container A). merckmillipore.com If the waste is halogenated, it should be collected in a separate container (container B). merckmillipore.com Solid residues should be placed in another designated container (container C). merckmillipore.com
One recommended disposal method is to dissolve or mix the material with a combustible solvent and then burn it in a chemical incinerator that is equipped with an afterburner and a scrubber. biosynth.com However, all disposal practices must be in strict accordance with local, state, and federal regulations. iolitec.de Researchers should contact a licensed professional waste disposal service to ensure proper and compliant disposal. iolitec.de It is also advised to prevent the discharge of the chemical into drains or surface waters. biosynth.com
Environmental Impact of Synthesis Methods
The environmental impact of chemical synthesis is an increasingly important consideration in the field of green chemistry. Traditional methods for synthesizing imidazole (B134444) derivatives often involve the use of toxic organic solvents, long reaction times, and harsh reaction conditions, which can have a negative environmental footprint. asianpubs.org
In recent years, there has been a push to develop more environmentally friendly, or "green," synthetic routes. For the synthesis of imidazole-based compounds, several greener approaches have been explored. One such method involves a one-pot synthesis under solvent-free conditions, which offers advantages such as higher yields, lower costs, and a reduced environmental impact. asianpubs.org Another eco-friendly approach utilizes water as a solvent for the reaction, which is a significant improvement over volatile and toxic organic solvents. nih.gov
The use of catalysts can also play a role in reducing the environmental impact of synthesis. For instance, an inorganic salt composite catalyst has been developed for the synthesis of 1H-imidazole-4-carboxylic acid, a related compound. This catalyst is low-cost, the preparation method is simple and green, and the catalyst can be recovered and reused, which minimizes waste and pollution. google.com
Future Research Directions and Challenges in the Study of Ethyl 1h Imidazole 1 Carboxylate
The landscape of research surrounding Ethyl 1H-imidazole-1-carboxylate and its related structures is dynamic, with numerous avenues for future exploration and significant challenges to address. The compound serves as a versatile reagent and a scaffold for building more complex molecules, opening up possibilities in medicinal chemistry, materials science, and synthetic methodology.
Conclusion
Summary of Key Research Findings
Ethyl 1H-imidazole-1-carboxylate is a versatile chemical reagent with well-defined physical and spectroscopic properties. Its synthesis is readily achieved from imidazole (B134444) and ethyl chloroformate. ias.ac.in The key feature of its reactivity is its function as an efficient and safe carbonylating agent, providing a valuable alternative to hazardous reagents like phosgene (B1210022). ias.ac.in This application has been successfully demonstrated in the high-yield synthesis of various heterocyclic compounds, including those with significant biological activity against Mycobacterium tuberculosis. ias.ac.in The N-ethoxycarbonyl group is also thermally labile, allowing the compound to be used as a protected form of imidazole. ias.ac.in
Broader Implications of this compound Research in Chemistry and Biology
The research surrounding this compound underscores the continuing development of safer and more efficient reagents in organic synthesis. Its success as a carbonylating agent has significant implications for both academic research and pharmaceutical process chemistry, where avoiding highly toxic materials is a major priority. The ability to use this reagent to readily construct complex heterocyclic scaffolds, such as 1,2,4-oxadiazol-5(4H)-ones, directly facilitates drug discovery efforts, particularly in the search for new anti-infective agents. ias.ac.in The study of this and related N-acylimidazoles continues to expand the toolkit available to chemists, enabling cleaner and more effective synthetic pathways to valuable molecules.
Q & A
Q. What are the standard synthetic routes for Ethyl 1H-imidazole-1-carboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via carbamoylation reactions. A common method involves reacting 1H-imidazole with ethyl chloroformate in the presence of a base like triethylamine under mild conditions (0–25°C). For example, in the synthesis of melatonin-arylboronate hybrids, 4-(hydroxymethyl)phenylboronic acid pinacol ester was treated with carbonyldiimidazole (CDI) to generate the intermediate, followed by conjugation with target molecules . Optimization often includes adjusting stoichiometry, solvent choice (e.g., THF or DCM), and reaction time to maximize yield and purity.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Structural characterization relies on NMR (¹H, ¹³C), LC-MS, and X-ray crystallography. For instance, single-crystal X-ray studies (e.g., for derivatives like Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate) confirm regiochemistry and stereochemistry, with data refinement using SHELX software . LC-MS is essential for verifying molecular weight (e.g., [M+H]+ = 245.13 for tert-butyl-protected derivatives) .
Q. What are the common functionalization reactions of this compound in medicinal chemistry?
The ester group undergoes nucleophilic substitution, enabling conjugation with amines, boronic acids, or bioactive molecules. For example, in bone-targeted proteasome inhibitors, the carbamate intermediate was hydrolyzed and activated for alendronate conjugation . Oxidation and reduction reactions (e.g., using LiAlH4 or H₂O₂) modify the imidazole ring for further derivatization .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for imidazole derivatives?
Discrepancies in bond lengths or electron density maps (e.g., in X-ray structures) are addressed using density functional theory (DFT) calculations. SHELX refinement parameters, such as R factors (<0.05) and data-to-parameter ratios (>20), ensure accuracy . Molecular docking (e.g., for EGFR inhibitors) further validates interactions, with binding affinities compared to experimental IC₅₀ values .
Q. What strategies are employed for isotopic labeling (e.g., deuteration) of this compound derivatives?
C5-selective deuteration is achieved via acid/base-controlled H/D exchange. For example, tert-butyl-protected imidazoles react with D₂O under acidic conditions (e.g., HCl/DCM), yielding >95% deuterated products. Exhaustive deuteration requires prolonged reaction times and catalyst optimization .
Q. How do reaction conditions impact competing pathways in imidazole functionalization?
Competing N1 vs. N3 alkylation can arise due to steric and electronic factors. For example, using NaH as a base favors N1-carbamoylation, while bulkier bases may shift selectivity. Kinetic studies (via in situ IR or HPLC monitoring) and DFT-based transition-state analysis help identify dominant pathways .
Methodological Guidance
Q. How to troubleshoot low yields in carbamoylation reactions?
- Issue : Competing hydrolysis of ethyl chloroformate.
- Solution : Use anhydrous solvents (e.g., THF), maintain low temperatures (0°C), and add bases (e.g., Et₃N) to scavenge HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
